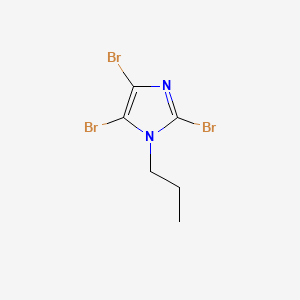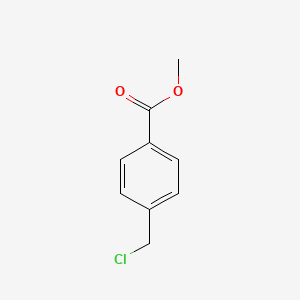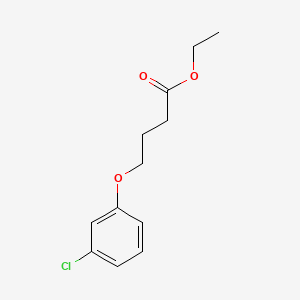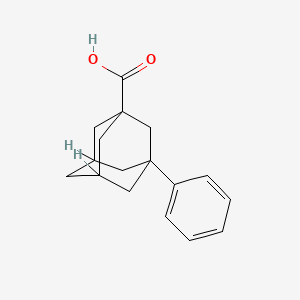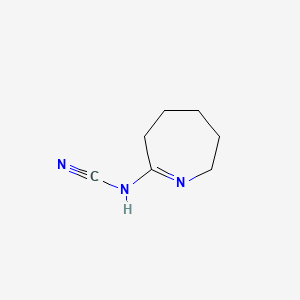
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-
Vue d'ensemble
Description
“Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-” is a chemical compound with the molecular formula C7H11N3 . It is also known by other names such as 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide, [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile, and [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]formonitrile .
Molecular Structure Analysis
The molecular structure of “Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-” is represented by the InChI string:InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2, (H,9,10) . The Canonical SMILES representation is C1CCC(=NCC1)NC#N . Physical And Chemical Properties Analysis
The molecular weight of “Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-” is 137.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 137.095297364 g/mol .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Cyanamides are used in cycloaddition chemistry .
- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
- Field : Organic Chemistry
- Application : Cyanamides are used in aminocyanation reactions .
- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
- Field : Organic Chemistry
- Application : Cyanamides are used as electrophilic cyanide-transfer agents .
- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
Cycloaddition Chemistry
Aminocyanation Reactions
Electrophilic Cyanide-Transfer Agents
Radical and Coordination Chemistry
- Field : Agriculture
- Application : Cyanamide, under the trade name Dormex, is a common agricultural rest-breaking agent applied in spring to stimulate uniform opening of buds, early foliation and bloom .
- Results : Cyanamide can effectively compensate for the moderate lack of chilling units accumulated in the previous autumn and save the harvest that would otherwise be lost .
- Field : Materials and Biological Sciences
- Application : The organometallic complexes of cyanamide find application in materials sciences and more recently in the biological sciences .
- Method : Substituted cyanamides offer multiple coordination sites: (i) end on σ-bonding via the nitrile nitrogen (ii) side on π-bond via the nitrile group (iii) via the amine nitrogen and (iv) via the aromatic π .
- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
Agricultural Use
Materials and Biological Sciences
Propriétés
IUPAC Name |
3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZNASGPKRVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242996 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- | |
CAS RN |
97482-07-0 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)
